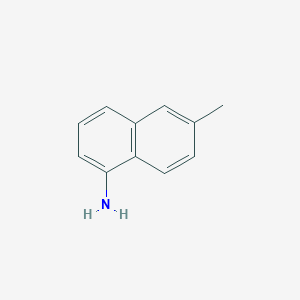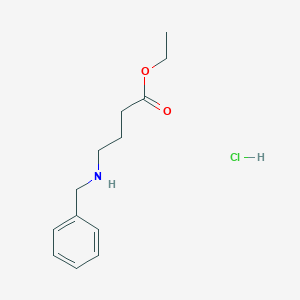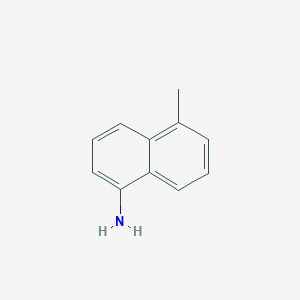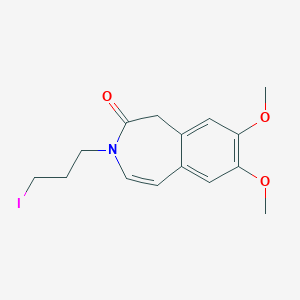![molecular formula C10H12O2 B180450 Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI) CAS No. 196618-85-6](/img/structure/B180450.png)
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI) is a chemical compound with a complex structure that has attracted the attention of researchers in various fields.
Mecanismo De Acción
The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI) is not well understood. However, it is believed that this compound may act as a nucleophile or an electrophile in various chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI). However, studies have shown that this compound may exhibit antimicrobial and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI) in lab experiments is its versatility. This compound can be used as a building block for the synthesis of various complex molecules. However, one of the limitations of using this compound is its complex structure, which can make it difficult to synthesize and modify.
Direcciones Futuras
There are several future directions related to Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI). One of the future directions is the development of new synthetic methods for this compound. Additionally, this compound may also be used in the development of new catalysts and ligands. Furthermore, studies may be conducted to explore the potential antimicrobial and anti-inflammatory properties of this compound.
Conclusion:
In conclusion, Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI) is a complex compound that has attracted the attention of researchers in various fields. The synthesis of this compound involves several steps, and it has been used in various scientific research applications. Although limited information is available on the biochemical and physiological effects of this compound, it may exhibit antimicrobial and anti-inflammatory properties. There are several future directions related to this compound, including the development of new synthetic methods and the exploration of its potential antimicrobial and anti-inflammatory properties.
Métodos De Síntesis
The synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI) is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the Diels-Alder reaction. This reaction involves the reaction of cyclopentadiene with an α,β-unsaturated aldehyde or ketone to form a bicyclic compound. The resulting product can be further modified to obtain the desired stereochemistry.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI) has been used in various scientific research applications. One of the most common applications of this compound is in the field of organic chemistry. It has been used as a building block for the synthesis of various complex molecules. Additionally, this compound has also been used in the development of new catalysts and ligands.
Propiedades
Número CAS |
196618-85-6 |
|---|---|
Nombre del producto |
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI) |
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.2 g/mol |
Nombre IUPAC |
(1R,2S,3R,4S)-3-acetylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C10H12O2/c1-6(12)10-8-3-2-7(4-8)9(10)5-11/h2-3,5,7-10H,4H2,1H3/t7-,8+,9-,10+/m0/s1 |
Clave InChI |
PIGVZYHJMXOEQI-QCLAVDOMSA-N |
SMILES isomérico |
CC(=O)[C@@H]1[C@H]2C[C@@H]([C@@H]1C=O)C=C2 |
SMILES |
CC(=O)C1C2CC(C1C=O)C=C2 |
SMILES canónico |
CC(=O)C1C2CC(C1C=O)C=C2 |
Sinónimos |
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8H-Cyclopent[a]acenaphthylen-8-one, 6b,7-dihydro-6b-hydroxy-1,6,7,9-tetramethyl-](/img/structure/B180367.png)



![12,13-Dihydro-3,9-dichloro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B180378.png)
![1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B180381.png)


![8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B180387.png)




![6-Azaspiro[4.5]decane](/img/structure/B180396.png)